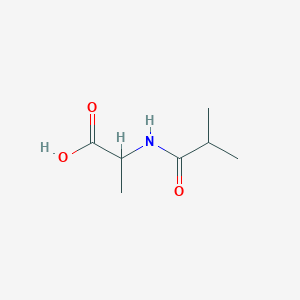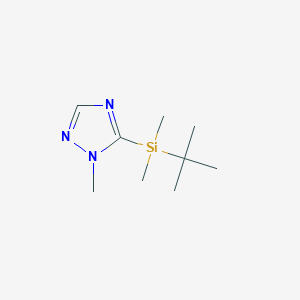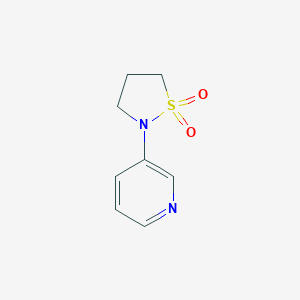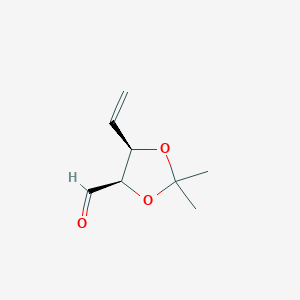
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI), also known as isoprene-linked pentose phosphate, is a pentose sugar derivative that has been widely studied for its potential applications in various fields of science. This molecule has a unique structure and properties that make it a valuable tool for scientific research and experimentation. In
Mécanisme D'action
The mechanism of action of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in the pentose phosphate pathway. This pathway is essential for the production of NADPH, which is required for many cellular processes, including biosynthesis and antioxidant defense.
Effets Biochimiques Et Physiologiques
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. It has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) in lab experiments is its unique structure and properties. This molecule has a high degree of stereochemical specificity, making it a valuable tool for studying enzyme mechanisms and substrate specificity. However, the synthesis of this molecule is complex and requires significant expertise in organic chemistry. Additionally, the use of this molecule is limited by its high cost and low availability.
Orientations Futures
There are several future directions for the study of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI). One potential area of research is the development of new antibiotics based on the structure of this molecule. Another area of research is the study of the enzyme mechanisms involved in the pentose phosphate pathway. Additionally, the use of this molecule as a precursor for the synthesis of nucleotides and other biologically active compounds could be further explored. Finally, the synthesis of analogues of this molecule with improved properties could be a promising area of research.
Conclusion:
In conclusion, D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) is a unique and valuable molecule for scientific research and experimentation. Its complex structure and properties make it a valuable tool for studying enzyme mechanisms, substrate specificity, and the pentose phosphate pathway. However, its high cost and low availability limit its use in lab experiments. Future research in this area could lead to the development of new antibiotics, the study of enzyme mechanisms, and the synthesis of new biologically active compounds.
Méthodes De Synthèse
The synthesis of D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) involves several steps, including the protection of the hydroxyl groups, the formation of the enol ether, and the deprotection of the hydroxyl groups. The most common method for synthesizing this molecule is through the use of protecting groups and selective reactions to achieve the desired structure. The synthesis of this molecule is complex and requires significant expertise in organic chemistry.
Applications De Recherche Scientifique
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) has been extensively studied for its potential applications in various fields of science, including biochemistry, molecular biology, and pharmacology. This molecule has been used as a precursor for the synthesis of nucleotides, antibiotics, and other biologically active compounds. It has also been used as a substrate for enzymes involved in the pentose phosphate pathway.
Propriétés
Numéro CAS |
155934-55-7 |
|---|---|
Nom du produit |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)-(9CI) |
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
Clé InChI |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
SMILES isomérique |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
SMILES canonique |
CC1(OC(C(O1)C=O)C=C)C |
Synonymes |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



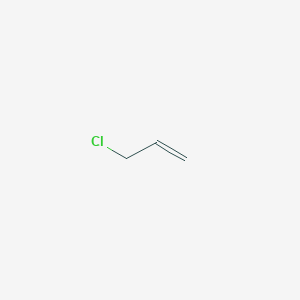
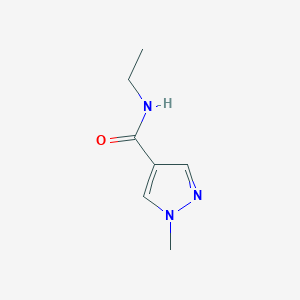
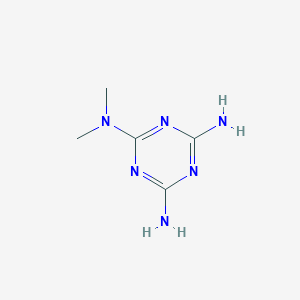
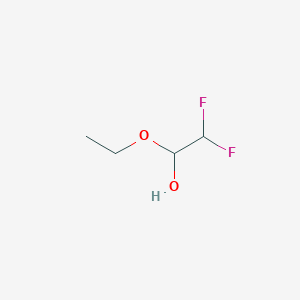
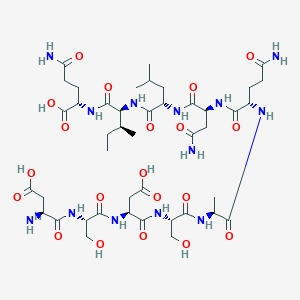
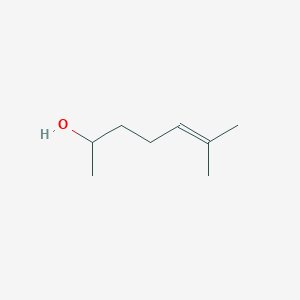
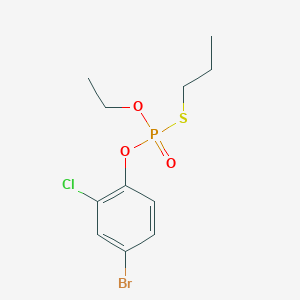
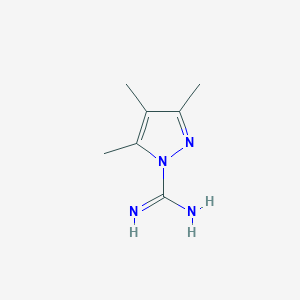
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)
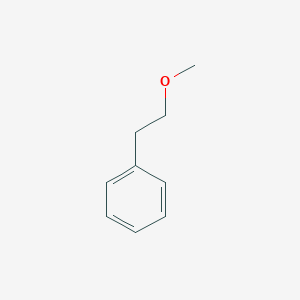
![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)
